molecular formula C9H5N3O2 B13794072 1h-Imidazo[1,2-a]benzimidazole-2,3-dione CAS No. 57842-37-2

1h-Imidazo[1,2-a]benzimidazole-2,3-dione

Cat. No.: B13794072
CAS No.: 57842-37-2
M. Wt: 187.15 g/mol
InChI Key: KXGMLDRXKFNSHP-UHFFFAOYSA-N
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Description

1H-Imidazo[1,2-a]benzimidazole-2,3-dione(9ci) is a heterocyclic compound that belongs to the imidazole family. Imidazoles are known for their diverse biological activities and are key components in many pharmaceuticals and agrochemicals

Preparation Methods

The synthesis of 1H-imidazo[1,2-a]benzimidazole-2,3-dione(9ci) can be achieved through various synthetic routes. Common methods include:

Industrial production methods often involve optimizing these synthetic routes to achieve higher yields and purity, utilizing catalysts and controlled reaction conditions.

Chemical Reactions Analysis

1H-Imidazo[1,2-a]benzimidazole-2,3-dione(9ci) undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of 1H-imidazo[1,2-a]benzimidazole-2,3-dione(9ci) involves its interaction with specific molecular targets and pathways. For example, it can inhibit enzymes like phosphodiesterase 10A (PDE10A), which plays a role in neurological functions . The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

1H-Imidazo[1,2-a]benzimidazole-2,3-dione(9ci) can be compared with other similar compounds, such as:

The uniqueness of this compound(9ci) lies in its fused ring system, which imparts distinct chemical and biological properties, making it a valuable compound in various fields of research and industry.

Properties

CAS No.

57842-37-2

Molecular Formula

C9H5N3O2

Molecular Weight

187.15 g/mol

IUPAC Name

3H-imidazo[1,2-a]benzimidazole-1,2-dione

InChI

InChI=1S/C9H5N3O2/c13-7-8(14)12-6-4-2-1-3-5(6)10-9(12)11-7/h1-4H,(H,10,11,13)

InChI Key

KXGMLDRXKFNSHP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=C3N2C(=O)C(=O)N3

Origin of Product

United States

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